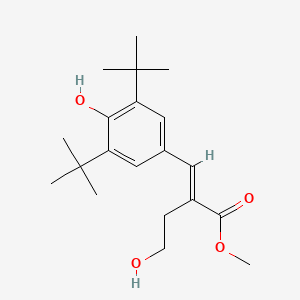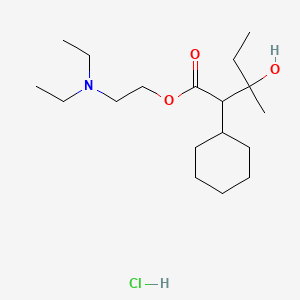
2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-methylpentanoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-methylpentanoate;hydrochloride is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its diethylaminoethyl group attached to a cyclohexyl ring, which is further connected to a hydroxy-methylpentanoate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-methylpentanoate;hydrochloride typically involves multiple steps. One common method includes the reaction of diethylamine with an appropriate ester, followed by the introduction of the cyclohexyl group through a Grignard reaction. The final step involves the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions. Additionally, purification steps such as crystallization or chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-methylpentanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halides, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives.
科学的研究の応用
2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-methylpentanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-methylpentanoate;hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
類似化合物との比較
Similar Compounds
- 2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-propylhexanoate;hydrochloride
- 2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-4-methylpentanoate;hydrochloride
Uniqueness
Compared to similar compounds, 2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-methylpentanoate;hydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of functional groups allows for diverse reactivity and a broad range of applications in various fields.
特性
CAS番号 |
95220-05-6 |
|---|---|
分子式 |
C18H36ClNO3 |
分子量 |
349.9 g/mol |
IUPAC名 |
2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C18H35NO3.ClH/c1-5-18(4,21)16(15-11-9-8-10-12-15)17(20)22-14-13-19(6-2)7-3;/h15-16,21H,5-14H2,1-4H3;1H |
InChIキー |
ZOJSKLUFFFKGRN-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C(C1CCCCC1)C(=O)OCCN(CC)CC)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


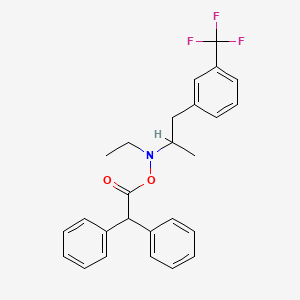
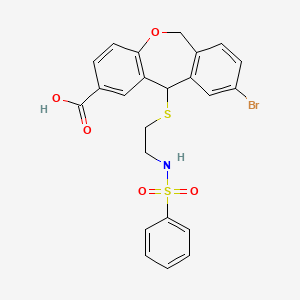
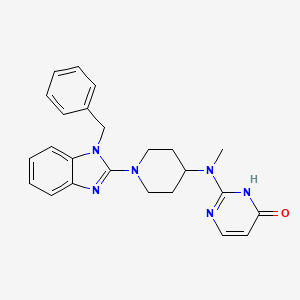
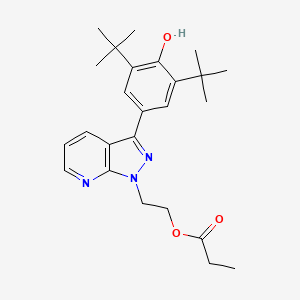
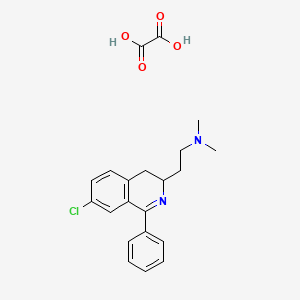
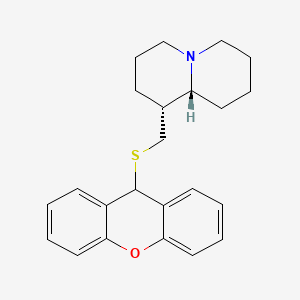
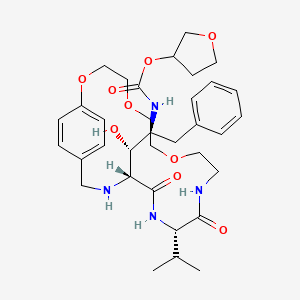
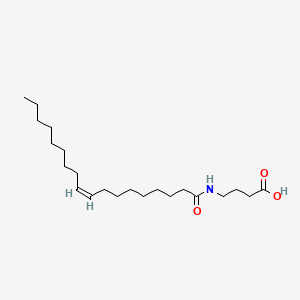
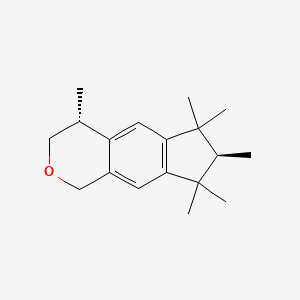
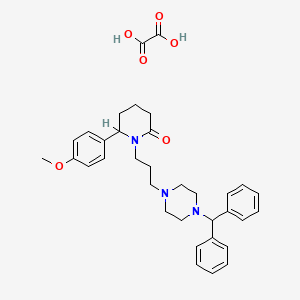
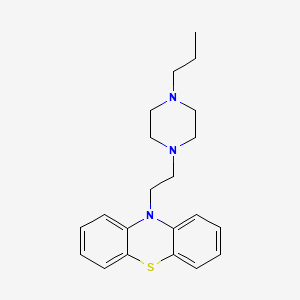
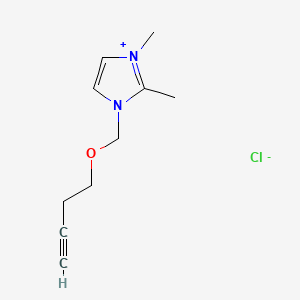
![[(3S,3aR,6S,6aS)-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;dihydrochloride](/img/structure/B12745786.png)
